molecular formula C24H17ClN2OS3 B2424862 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 313395-94-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B2424862
CAS RN: 313395-94-7
M. Wt: 481.04
InChI Key: NWQMHXMPBNEWLX-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide was achieved from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, hydrogen and carbon atoms, and the molecular weight of the compound .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in reactions with aromatic aldehydes with o-aminothiophenols . They can also undergo intramolecular cyclization with phenolic azomethines leading to substituted benzoxazoles and benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide was found to be 254–256 °C . The compound was found to be a white powder with a yield of 86.5% .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its potential as an antibacterial agent. In a study, synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings highlight its potential in combating bacterial infections.

Anticancer Properties

Quinazoline derivatives, including the compound , have shown promise in the field of oncology. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, making them potential candidates for cancer therapy .

Antitubercular Activity

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. Although specific studies on our compound are limited, exploring its inhibitory effects against Mycobacterium tuberculosis could be a valuable avenue for further research .

Cytotoxicity Against Breast Cancer Cells

Screening the synthesized compound for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed its potential as an anticancer agent. The IC50 values provide insights into its effectiveness against breast cancer cells .

Other Pharmacological Activities

The quinazoline ring system has demonstrated diverse pharmacodynamic versatility. Besides antibacterial and anticancer properties, quinazoline derivatives have been associated with antitumor, sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory activities. Further exploration of these potential applications is warranted .

Structure-Activity Relationship (SAR)

Analyzing the SAR of related compounds can provide insights into the effects of structural modifications. For instance, changes in the position of functional groups (e.g., hydroxyl groups) may impact antimicrobial activity .

Safety and Hazards

Benzothiazole derivatives can pose certain safety and hazard risks. For instance, they can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity, affecting organs such as the respiratory system . Contact with acids can liberate toxic gas .

Future Directions

Benzothiazole derivatives have a wide range of applications due to their diverse biological activities. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced biological activities. For instance, compounds with improved antibacterial, antifungal, anticancer, and anti-inflammatory activities could be developed .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2OS3/c25-20-14-8-2-5-11-17(14)29-21(20)22(28)27-24-19(13-7-1-4-10-16(13)30-24)23-26-15-9-3-6-12-18(15)31-23/h2-3,5-6,8-9,11-12H,1,4,7,10H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQMHXMPBNEWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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